CYP3cide

描述

PF-04981517, also known as CYP3cide, is a potent and selective time dependent inactivator of Cytochrome P450 3A4 (CYP3A4). This compound is a very useful tool for understanding the relative roles of CYP3A4 versus CYP3A5 and the impact of CYP3A5 genetic polymorphism on a compound's pharmacokinetics.

科学研究应用

药物代谢

CYP3cide 是一种有效的、高效的、特异性的、时间依赖性的 人类 CYP3A4 抑制剂 {svg_1}. 它已在研究中用于理解 CYP3A4 和 CYP3A5 在药物代谢中的相对作用 {svg_2}. 这一点尤为重要,因为 CYP3A 酶在药物代谢中起着至关重要的作用,占 FDA 批准药物清除率的 50% 以上 {svg_3}.

反应表型分析

This compound 已被用于药物发现环境中药物候选物的反应表型分析 {svg_4}. 这涉及了解药物的代谢途径及其代谢所涉及的酶,这对于预测药物相互作用和药物反应的个体差异至关重要 {svg_5}.

抑制剂表征

This compound 已被表征为最具选择性的 CYP3A5 抑制剂之一 {svg_6}. 这种选择性可用于了解 CYP3A5 对药物代谢的贡献及其临床意义 {svg_7}.

理解遗传多态性

This compound 可用作工具来了解 CYP3A5 遗传多态性对化合物药代动力学的影响 {svg_8}. 这可以帮助根据遗传变异预测药物反应的个体差异 {svg_9}.

阐明 CYP3A 酶的作用

This compound 已被用作体外工具来阐明 CYP3A4 和 CYP3A5 在药物代谢中的相对作用 {svg_10}. 这可以帮助理解这两种酶的不同作用,这两种酶是与药物代谢最相关的 CYP3A 酶 {svg_11}.

新型抑制剂的开发

This compound 作为选择性 CYP3A5 抑制剂的表征可以指导开发更具选择性的 CYP3A5 抑制剂 {svg_12}. 这可以实现准确确定 CYP3A5 对代谢的贡献与 CYP3A4 的贡献 {svg_13}.

作用机制

Target of Action

CYP3cide, also known as PF-4981517, is a potent, efficient, and specific time-dependent inactivator of human Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of a variety of substances, including many drugs .

Mode of Action

This compound interacts with its primary target, CYP3A4, in a mechanism-based manner . It selectively inhibits CYP3A4, leading to a decrease in the enzyme’s activity . The IC50 values for inhibition of Midazolam 1’-Hydroxylase activity of recombinant CYP3A4 and CYP3A5 by this compound are 0.03 μM and 17 μM, respectively .

Biochemical Pathways

This compound affects the CYP3A4 enzyme, which is involved in the metabolism of a wide range of xenobiotics and endogenous compounds . By inhibiting CYP3A4, this compound can alter the metabolic pathways of substances that are substrates for this enzyme, potentially affecting their downstream effects .

生化分析

Biochemical Properties

CYP3cide plays a crucial role in biochemical reactions by inhibiting the activity of CYP3A4, a key enzyme in the cytochrome P450 family. The inhibition of CYP3A4 by this compound is both potent and selective, with an IC50 value of 0.03 μM for midazolam 1’-hydroxylase activity . This compound also interacts with CYP3A5 and CYP3A7, but with significantly higher IC50 values of 17 μM and 71 μM, respectively . This selective inhibition allows researchers to differentiate the metabolic contributions of CYP3A4 from those of CYP3A5 and CYP3A7.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting CYP3A4, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of CYP3A4 can lead to altered drug metabolism and potential drug-drug interactions, affecting the overall cellular response to pharmacological treatments . Additionally, this compound’s impact on gene expression and cellular metabolism can provide insights into the role of CYP3A4 in maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CYP3A4, leading to the enzyme’s inactivation. This inactivation is time-dependent and results from the formation of a stable complex between this compound and CYP3A4 . The binding of this compound to CYP3A4 prevents the enzyme from metabolizing its substrates, thereby inhibiting its activity. This mechanism-based inhibition is highly efficient, with a kinact/KI value of 3300 to 3800 ml·min−1·μmol−1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on CYP3A4 activity change over time. This compound is stable under experimental conditions and maintains its inhibitory effects on CYP3A4 for extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental setup and the duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CYP3A4, affecting the metabolism of various substrates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound selectively inhibits CYP3A4 without significant off-target effects . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and altered drug metabolism . These dosage-dependent effects highlight the importance of optimizing this compound concentrations in experimental studies to achieve selective inhibition of CYP3A4 while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of CYP3A4-mediated reactions. By inhibiting CYP3A4, this compound affects the metabolism of drugs and other xenobiotics that are substrates of this enzyme . The inhibition of CYP3A4 can lead to changes in metabolic flux and metabolite levels, impacting the pharmacokinetics and pharmacodynamics of co-administered drugs . This compound’s role in these metabolic pathways provides valuable insights into the regulation of drug metabolism and potential drug-drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The localization and accumulation of this compound within specific tissues can influence its inhibitory effects on CYP3A4. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where CYP3A4 is predominantly located . This localization allows this compound to effectively inhibit CYP3A4 activity within its native cellular environment. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments . The subcellular localization of this compound is crucial for its function as a selective inhibitor of CYP3A4.

属性

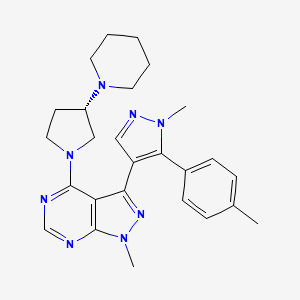

IUPAC Name |

1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWIMDKOXZZYHH-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CC[C@@H](C5)N6CCCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747404 | |

| Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390637-82-7 | |

| Record name | 1-Methyl-3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)-4-((3S)-3-piperidin-1-ylpyrrolidin-1-yl)-1H-pyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1390637827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04981517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD2TT3Y1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)

![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)

![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)